molecular formula C23H17FN6OS B2930402 (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 577694-14-5

(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2930402
CAS RN: 577694-14-5
M. Wt: 444.49
InChI Key: LUSRFHFLDJYOOX-KKMKTNMSSA-N
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Description

(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C23H17FN6OS and its molecular weight is 444.49. The purity is usually 95%.
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Scientific Research Applications

Sustainable Synthesis of Heterocycles

Mastalir et al. (2016) discuss the synthesis of quinolines and pyrimidines in an environmentally benign and sustainable way. This involves a sequence of dehydrogenation and condensation steps catalyzed by a hydride Mn(I) PNP pincer complex, potentially relevant for compounds like (E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (Mastalir et al., 2016).

Optical Properties of Derivatives

Goszczycki et al. (2017) explore the synthesis and characterization of pyrrolo[2,3-b]quinoxaline derivatives. These compounds, including those similar to the queried chemical, demonstrate unique optical properties such as aggregation-induced emission enhancement, which is significant for applications in molecular imaging and sensing (Goszczycki et al., 2017).

Incorporation in β-Peptides

Yoshinari et al. (2011) discuss the incorporation of fluoro-β-amino acid residues, similar to parts of the queried compound, into cyclic β-tri- and β-tetrapeptides. These compounds have potential applications in pharmaceutical research, particularly in the development of novel drugs and therapeutics (Yoshinari et al., 2011).

Quinoline Derivatives in Biochemistry

Aleksanyan and Hambardzumyan (2013) study the synthesis and transformations of aminoquinoline derivatives, highlighting their potential use in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

Cytotoxic Activity

Bhatt et al. (2015) investigate the cytotoxic activity of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, implying that similar compounds may have promising applications in cancer research, particularly as potential anticancer agents (Bhatt et al., 2015).

GABAA/Benzodiazepine Receptor Studies

Tenbrink et al. (1994) discuss imidazo[1,5-a]quinoxaline amides and carbamates, similar in structure to the compound , which show high affinity to the GABAA/benzodiazepine receptor. This is relevant for neuropharmacological research and the development of drugs targeting these receptors (Tenbrink et al., 1994).

properties

IUPAC Name

2-amino-1-[(E)-(4-fluorophenyl)methylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6OS/c24-15-9-7-14(8-10-15)12-27-30-21(25)19(23(31)26-13-16-4-3-11-32-16)20-22(30)29-18-6-2-1-5-17(18)28-20/h1-12H,13,25H2,(H,26,31)/b27-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSRFHFLDJYOOX-KKMKTNMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=C(C=C4)F)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=C(C=C4)F)N)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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